2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring substituted with a benzyl-isopropyl-amino group and an ethanol moiety
Properties
IUPAC Name |
2-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(2)19(13-16-6-4-3-5-7-16)14-17-8-9-18(12-17)10-11-20/h3-7,15,17,20H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJXMEXEEPTZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyrroline Derivatives
A widely adopted method involves the catalytic hydrogenation of 2-methylpyrroline to yield 2-methylpyrrolidine. This reaction employs a platinum-based catalyst (e.g., 5% Pt/C or PtO₂) in a mixed ethanol-methanol solvent system (2:1 to 3:1 v/v) at ambient temperature. The resultant pyrrolidine is isolated via filtration and recrystallization, achieving optical purities ≥50% enantiomeric excess (ee).
Table 1: Hydrogenation Conditions for Pyrrolidine Synthesis
| Catalyst | Solvent System | Temperature | Optical Purity | Yield |
|---|---|---|---|---|
| 5% Pt/C | Ethanol:Methanol (2:1) | 25°C | 50–70% ee | 85–90% |
| PtO₂ | Ethanol:Methanol (3:1) | 25°C | 60–75% ee | 80–88% |
Cyclization of Linear Amines
Alternative routes utilize cyclization reactions of 1,4-diamines or γ-amino alcohols. For example, treating 3-aminopentane-1,5-diol with a dehydrating agent (e.g., POCl₃) induces ring closure to form pyrrolidine-3-methanol. This method avoids transition-metal catalysts but requires stringent control of stoichiometry to prevent oligomerization.
Functionalization of the Pyrrolidine Core
Introduction of the Benzyl-Isopropyl-Amino-Methyl Group
The 3-[(benzyl-isopropyl-amino)-methyl] substituent is installed via reductive amination or nucleophilic substitution:
Reductive Amination
Reacting pyrrolidine-3-carbaldehyde with benzyl-isopropyl-amine in the presence of NaBH₃CN or H₂/Pd-C yields the secondary amine. Optimal conditions include:
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Solvent: Tetrahydrofuran (THF) or methanol
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Temperature: 0–25°C
Table 2: Reductive Amination Parameters
| Substrate | Reducing Agent | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Pyrrolidine-3-carbaldehyde | NaBH₃CN | None | 72% | 90% |
| Pyrrolidine-3-carbaldehyde | H₂ | 10% Pd/C | 85% | 95% |
Alkylation of Pyrrolidine-3-Methanol
Bromination of the hydroxyl group in pyrrolidine-3-methanol (using PBr₃) generates a reactive intermediate, which undergoes nucleophilic substitution with benzyl-isopropyl-amine . Key parameters:
Installation of the Ethanol Moiety
The 2-hydroxyethyl group at position 1 of the pyrrolidine ring is introduced via:
Epoxide Ring-Opening
Treating pyrrolidine-1,2-epoxide with water or ethanol under acidic conditions (e.g., H₂SO₄) yields the ethanol derivative. This method affords regioselectivity >90% for the terminal hydroxyl group.
Table 3: Epoxide Hydroxylation Outcomes
| Epoxide | Acid Catalyst | Solvent | Regioselectivity | Yield |
|---|---|---|---|---|
| Pyrrolidine-1,2-epoxide | H₂SO₄ (0.1 M) | H₂O | 92% | 78% |
| Pyrrolidine-1,2-epoxide | HCl (0.1 M) | EtOH | 88% | 82% |
Direct Hydroxylation
Oxidation of a 1-vinylpyrrolidine intermediate using OsO₄ or KMnO₄ followed by reduction (NaBH₄) installs the ethanol group. However, this route suffers from moderate yields (50–65%) due to over-oxidation side reactions.
Purification and Scalability Considerations
Crystallization vs. Chromatography
Chromatographic purification of intermediates, as described in prior art, is often replaced by crystallization to enhance scalability. For example, recrystallizing 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole from ethyl acetate/hexane mixtures achieves purities >98%.
Solvent Selection
Polar aprotic solvents (DMF, NMP) are preferred for coupling reactions, while alcohols (ethanol, methanol) facilitate hydrogenation and crystallization.
Case Study: Integrated Synthesis Pathway
A representative large-scale synthesis involves:
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Hydrogenation of 2-methylpyrroline to (R)-2-methylpyrrolidine using Pt/C.
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Reductive amination with benzyl-isopropyl-amine to install the tertiary amine.
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Epoxide hydroxylation to introduce the ethanol group.
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Crystallization from ethyl acetate/hexane for final purification.
This route achieves an overall yield of 68% with >95% purity, demonstrating industrial feasibility .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or acids, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is . Its structure features a pyrrolidine ring substituted with a benzyl-isopropyl amino group, which is critical for its biological activity. Understanding its structure aids in predicting its interactions with biological targets.
Neuropharmacology
Research indicates that compounds similar to this compound may exhibit properties relevant to the treatment of neurodegenerative diseases and mood disorders. Specifically:
- Dopaminergic Activity : Studies have shown that derivatives of this compound can influence dopaminergic pathways, making them candidates for treating conditions like Parkinson's disease and depression .
- Anxiolytic Effects : Animal models have demonstrated that compounds with similar structures can produce anxiolytic effects, suggesting potential use in anxiety disorders .
Synthesis of New Pharmaceuticals
The synthesis of this compound has been explored as a precursor for developing new pharmaceutical agents. The unique functional groups present allow for modifications that can enhance efficacy or reduce side effects.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how different structural modifications affect biological activity. Research involving this compound has provided insights into:
- Binding Affinity : Variations in the amino group or the length of the alkyl chain can significantly alter binding affinity to neurotransmitter receptors.
- Selectivity : Modifications can lead to improved selectivity for specific receptor subtypes, which is vital for minimizing side effects .
Case Study 1: Treatment of Depression
In a recent study, a derivative of this compound was tested on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups, highlighting its potential as an antidepressant agent .
Case Study 2: Anxiolytic Properties
Another study focused on the anxiolytic effects of this compound in mice subjected to stress tests. The results showed that administration led to decreased anxiety-like behaviors, suggesting that it could be developed into a therapeutic option for anxiety disorders .
Mechanism of Action
The mechanism of action of 2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(Benzyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- 2-{3-[(Isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- 2-{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol
Uniqueness
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to the specific combination of the benzyl and isopropyl groups attached to the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
- Chemical Formula : C₁₇H₂₈N₂O
- Molecular Weight : 276.42 g/mol
- CAS Number : 1353947-58-6
The structure of this compound includes a pyrrolidine ring substituted with a benzyl-isopropyl-amino group and an ethanol moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The mechanism involves:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
- Enzyme Interaction : It can inhibit or activate certain enzymes, influencing metabolic pathways.
Biological Activity and Research Findings
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- CNS Activity : The compound shows promise in central nervous system (CNS) applications, potentially influencing neurotransmitter systems.
- Weight Management : It has been studied for its effects on melanin-concentrating hormone receptor (MCHr1), which is implicated in weight regulation and energy homeostasis .
Case Studies and Experimental Evidence
Several studies have focused on the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Cyclization from precursors like 1,4-diaminobutane.
- Alkylation : Introduction of the benzyl-isopropyl-amino group via nucleophilic substitution.
- Ethanol Moiety Attachment : Final reaction with ethylene oxide to incorporate the ethanol group.
Q & A
Basic Research Questions
Q. What are the critical structural features of 2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, and how do they influence reactivity?
- The compound features a pyrrolidine ring substituted with a benzyl-isopropyl-amino group and an ethanol moiety. The (R)-configuration at the pyrrolidine ring introduces stereochemical complexity, affecting receptor binding and metabolic stability . Key functional groups (amine, alcohol) enable nucleophilic reactions (e.g., alkylation, acylation) and hydrogen bonding with biological targets .
Q. What synthetic routes are commonly used to prepare this compound?
- A typical synthesis involves:
Reacting (R)-1-benzylpyrrolidin-3-amine with isopropyl bromide in dichloromethane.
Adding triethylamine as a base to deprotonate intermediates.
Introducing ethanol via nucleophilic substitution or reductive amination .
Reaction progress is monitored via thin-layer chromatography (TLC), with yields optimized by controlling temperature (20–40°C) and solvent polarity .
Q. How is the compound characterized experimentally?
- Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. For example, the ethanol moiety shows characteristic peaks at δ 3.6–3.8 ppm (¹H) .
- Crystallography : X-ray diffraction reveals bond lengths (e.g., C-N: 1.47 Å) and dihedral angles critical for conformational stability .
- Chromatography : HPLC with chiral columns resolves enantiomeric purity (>97% in optimized syntheses) .
Q. What preliminary biological activities have been reported?
- Analogues with similar pyrrolidine-ethanol scaffolds show affinity for neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A). In vitro assays suggest moderate inhibition of monoamine oxidase (MAO) at IC₅₀ ~10 µM .
Advanced Research Questions
Q. How does stereochemistry influence biological activity and pharmacokinetics?
- The (R)-enantiomer exhibits 3–5× higher receptor-binding affinity than the (S)-form due to optimal spatial alignment with hydrophobic pockets in target proteins . Pharmacokinetic studies in rodents show the (R)-enantiomer has a longer half-life (t₁/₂ = 4.2 hr vs. 2.8 hr for (S)) due to reduced CYP3A4 metabolism .
Q. How can contradictory data in receptor-binding assays be resolved?
- Discrepancies arise from assay conditions (e.g., pH, co-solvents). For example:
- Dopamine D2 : EC₅₀ = 120 nM (HEK293 cells) vs. 450 nM (CHO cells) due to differences in membrane lipid composition .
- Serotonin 5-HT1A : Ki values vary by 30% when using radioligands ([³H]-8-OH-DPAT vs. [³H]-WAY-100635) .
Standardizing cell lines and ligand concentrations mitigates variability .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced selectivity?
- Substitution : Replacing isopropyl with cyclopropyl increases steric hindrance, reducing off-target binding (e.g., α1-adrenergic receptors) by 40% .
- Scaffold hopping : Piperidine analogues show improved blood-brain barrier penetration (logBB = 0.8 vs. 0.5 for pyrrolidine) but lower aqueous solubility .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular docking : AutoDock Vina simulations identify hydrogen bonds between the ethanol group and Glu342 in MAO-B .
- MD simulations : 100-ns trajectories reveal stable binding of the benzyl group to a hydrophobic cleft in D2 receptors .
Q. How do in vivo studies inform dose-response relationships?
- In murine models, 10 mg/kg doses achieve plasma concentrations of 1.2 µM (Cmax) with 60% oral bioavailability. Dose-dependent effects on locomotor activity (ED₅₀ = 7.5 mg/kg) correlate with D2 receptor occupancy .
Methodological Guidelines
- Stereochemical purity : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers .
- Receptor-binding assays : Include positive controls (e.g., haloperidol for D2) and validate with orthogonal techniques (SPR vs. radioligand) .
- Data interpretation : Apply multivariate analysis to distinguish assay artifacts from true SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
